molecular formula C13H20N2O2 B1284466 tert-Butyl (3-(1-aminoethyl)phenyl)carbamate CAS No. 886362-19-2

tert-Butyl (3-(1-aminoethyl)phenyl)carbamate

Cat. No.: B1284466
CAS No.: 886362-19-2
M. Wt: 236.31 g/mol
InChI Key: IUBFAZSFGODJPA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(1-aminoethyl)phenyl derivatives. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . This reaction can be conducted at room temperature (17-22°C) using a combination of palladium catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(1-aminoethyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (3-(1-aminoethyl)phenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(1-aminoethyl)phenyl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in various synthetic processes . The compound interacts with molecular targets such as enzymes and proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(1-aminoethyl)phenyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to act as a protecting group for amines under mild conditions makes it particularly valuable in synthetic chemistry .

Biological Activity

Tert-Butyl (3-(1-aminoethyl)phenyl)carbamate is a carbamate derivative that has gained attention for its diverse biological activities. This compound is characterized by its ability to interact with various biochemical pathways, influencing enzyme activities and cellular functions. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 121492-11-3

Tert-butyl carbamates, including this compound, exhibit their biological activity primarily through the following mechanisms:

  • Enzyme Interaction : The compound has been shown to influence enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions typically occur through hydrogen bonding and hydrophobic interactions, facilitating its integration into metabolic pathways .
  • Cell Signaling Modulation : It modulates various cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in cellular responses to external stimuli, potentially impacting processes like inflammation and apoptosis .
  • Neuroprotective Effects : In studies related to neurodegenerative diseases, such as Alzheimer's disease (AD), compounds similar to this compound have demonstrated the ability to stabilize amyloid-beta (Aβ) peptides and reduce neuroinflammation . This suggests potential therapeutic roles in neuroprotection.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. For instance, a related compound showed promising results in inhibiting inflammation in carrageenan-induced rat paw edema models, with inhibition rates ranging from 39% to over 54% compared to standard anti-inflammatory drugs like indomethacin .

2. Neuroprotective Effects

In vitro studies have suggested that this compound can modulate inflammatory markers such as IL-6 and TNF-α in astrocytes activated by Aβ peptides. While the effects were moderate, they indicate a potential role in mitigating neuroinflammation associated with Alzheimer's disease .

3. Anticancer Potential

Preliminary studies suggest that similar compounds may exhibit anticancer properties by targeting specific cellular pathways involved in cancer cell proliferation and survival . The inhibition of HSET (KIFC1), a protein crucial for centrosome clustering in cancer cells, has been observed with related thiazole derivatives, indicating a potential pathway for further exploration with tert-butyl carbamates.

Case Studies

StudyObjectiveFindings
In vitro study on Aβ aggregationTo evaluate the effect on Aβ depositionTreatment with M4 compound reduced Aβ levels significantly compared to control groups .
Anti-inflammatory activity assessmentTo compare new compounds against indomethacinCompounds showed up to 54% inhibition of inflammation within 12 hours .
Cancer cell line studyTo assess anticancer activityInhibition of HSET led to multipolar spindle formation in cancer cells .

Properties

IUPAC Name

tert-butyl N-[3-(1-aminoethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBFAZSFGODJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587633
Record name tert-Butyl [3-(1-aminoethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-19-2
Record name tert-Butyl [3-(1-aminoethyl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-(1-aminoethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1'-Aminoethyl)-1-N-Boc-aniline
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